
Lithium(1+) oxomanganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) oxomanganese is a compound that combines lithium ions with oxomanganese species
準備方法
Synthetic Routes and Reaction Conditions
Lithium(1+) oxomanganese can be synthesized through various methods, including solid-state reactions, sol-gel processes, co-precipitation, and hydrothermal synthesis. One common method involves reacting manganese dioxide with lithium carbonate at high temperatures. The reaction conditions typically include temperatures ranging from 400°C to 800°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method ensures good crystallization and high purity of the final product. The hydrothermal process involves mixing manganese precursors with lithium salts in an aqueous solution, followed by heating under high pressure .
化学反応の分析
Types of Reactions
Lithium(1+) oxomanganese undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are crucial for its applications in energy storage and catalysis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, tert-butylhydroperoxide, and m-chloroperbenzoic acid. These reagents facilitate oxidation and reduction reactions under controlled conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce higher-valent manganese oxides, while reduction reactions may yield lower-valent manganese species .
科学的研究の応用
Lithium(1+) oxomanganese has a wide range of scientific research applications:
作用機序
The mechanism by which lithium(1+) oxomanganese exerts its effects involves several molecular targets and pathways. In energy storage applications, the compound facilitates the insertion and extraction of lithium ions, which is crucial for the charge-discharge cycles of batteries. In catalysis, the high-valent manganese-oxo intermediates play a key role in oxidation reactions, enabling the activation of substrates and the formation of desired products .
類似化合物との比較
Similar Compounds
Lithium manganese oxide (LiMn2O4): A widely used cathode material in lithium-ion batteries with similar electrochemical properties.
Manganese dioxide (MnO2): Known for its catalytic activity and use in batteries.
Lithium cobalt oxide (LiCoO2): Another cathode material with high energy density but different chemical properties compared to lithium(1+) oxomanganese.
Uniqueness
This compound stands out due to its unique combination of lithium and high-valent manganese-oxo species. This combination provides enhanced stability and reactivity, making it a promising candidate for advanced energy storage and catalytic applications .
特性
分子式 |
LiMnO+ |
|---|---|
分子量 |
77.9 g/mol |
IUPAC名 |
lithium;oxomanganese |
InChI |
InChI=1S/Li.Mn.O/q+1;; |
InChIキー |
JJLNJNBLJPXAFX-UHFFFAOYSA-N |
正規SMILES |
[Li+].O=[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


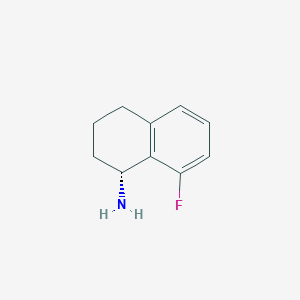
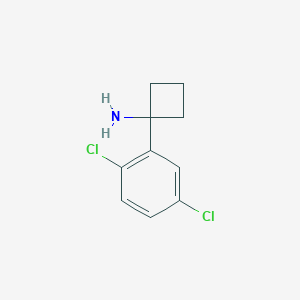
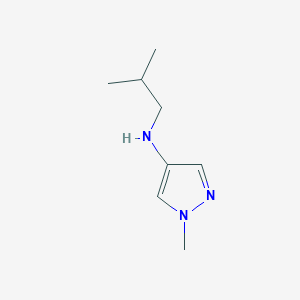
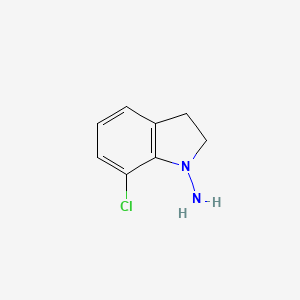
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)
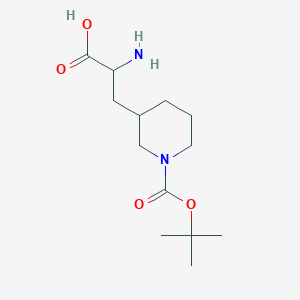

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
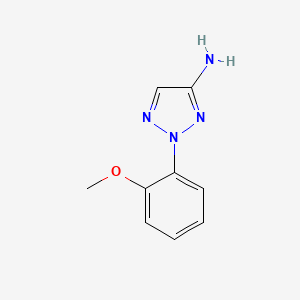
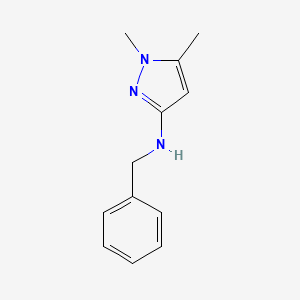
![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)
